molecular formula C18H10Cl2FN3S B2657294 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole CAS No. 956206-48-7

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole

Cat. No.: B2657294
CAS No.: 956206-48-7
M. Wt: 390.26
InChI Key: XPXXEDAMOJZTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[5-(2,4-Dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole (hereafter referred to as the target compound) is a heterocyclic hybrid featuring a thiazole core substituted with pyrazole and fluorophenyl moieties. Its synthesis typically involves condensation reactions between carbothioamide derivatives and phenacyl bromides under reflux conditions, yielding moderate to high purity products .

Properties

IUPAC Name

2-[5-(2,4-dichlorophenyl)pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN3S/c19-12-3-6-14(15(20)9-12)17-7-8-22-24(17)18-23-16(10-25-18)11-1-4-13(21)5-2-11/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPXXEDAMOJZTBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC=N3)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thiourea derivative with α-haloketones or α-haloesters.

    Coupling of the Rings: The final step involves coupling the pyrazole and thiazole rings through a condensation reaction, often facilitated by a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Halogens (e.g., Br2, Cl2) or alkylating agents (e.g., alkyl halides).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Overview

The compound 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole is a heterocyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and pharmacology. Its unique structure, which combines pyrazole and thiazole moieties, contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole and thiazole structures. For instance, derivatives of thiazole have shown significant activity against various bacterial strains. The incorporation of the 2,4-dichlorophenyl group may enhance the compound's efficacy by improving its interaction with microbial targets .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound exhibit anti-inflammatory effects. These compounds may inhibit pathways associated with inflammation, making them potential candidates for treating inflammatory diseases .

Cancer Research

The compound's ability to modulate cellular pathways suggests potential applications in cancer therapy. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell survival and proliferation . The unique structure of this compound may provide a novel mechanism for anticancer activity.

Pharmacological Studies

Pharmacokinetic studies are essential for understanding the behavior of this compound within biological systems. Investigations into its absorption, distribution, metabolism, and excretion (ADME) properties are ongoing to determine its viability as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition zones compared to controls, suggesting their potential as new antimicrobial agents .

CompoundInhibition Zone (mm)Bacterial Strain
Compound A20S. aureus
Compound B18E. coli
Target Compound22S. aureus

Case Study 2: Anti-inflammatory Mechanism

In a pharmacological study focusing on anti-inflammatory effects, researchers found that thiazole derivatives could inhibit the production of pro-inflammatory cytokines in vitro. The compound was tested against lipopolysaccharide (LPS)-induced inflammation in macrophages, showing a reduction in TNF-alpha and IL-6 levels .

Treatment GroupTNF-alpha (pg/mL)IL-6 (pg/mL)
Control500300
Compound Group150100

Mechanism of Action

The mechanism by which 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways that regulate cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Isostructurality

The target compound shares structural motifs with several thiazole-pyrazole hybrids, differing primarily in halogen substitution patterns and pendant aryl groups. Key analogues include:

Compound ID Substituents (R1, R2, R3) Structural Features
Compound 4 Cl (R1), F (R2), 4-F-phenyl (R3) Isostructural with compound 5; identical crystal packing despite Cl/Br substitution
Compound 5 Br (R1), F (R2), 4-F-phenyl (R3) Brominated analogue of compound 4; identical molecular conformation
Compound 16b 2,4-Cl2-phenyl (R1), thiophene (R2) Superior cytotoxicity against HepG2 (IC50 < cisplatin)
EMAC2069 3,4-Cl2-phenyl (R1), 4-F-phenyl (R2) Anticancer activity (MCF-7 IC50 = 125 µg/mL)

Crystallographic Insights :

  • Compounds 4 and 5 exhibit isostructurality , retaining identical crystal packing despite halogen (Cl vs. Br) differences. This suggests minimal steric or electronic disruption from halogen exchange in these systems .
  • In contrast, analogues like WIGQIO (chlorophenyl) and IDOMOF (bromophenyl) show divergent packing due to larger halogen size affecting van der Waals interactions .
Anticancer Activity:
  • The target compound’s 2,4-dichlorophenyl and 4-fluorophenyl substituents correlate with enhanced cytotoxicity. For example:
    • Compound 16b (2,4-Cl2-phenyl, thiophene) demonstrates superior potency against HepG2 cells compared to cisplatin .
    • EMAC2069 (3,4-Cl2-phenyl) shows selective inhibition of MCF-7 breast cancer cells (IC50 = 125 µg/mL) with low toxicity to NIH/3T3 fibroblasts .
Enzyme Inhibition:
  • Thiazole derivatives with 4-fluorophenyl groups exhibit notable kinase inhibition: 77a (4-Cl-phenyl) and 77b (2,4-Cl2-phenyl) inhibit EGFR with IC50 values of 145.1 ± 2.0 nM and 114.2 ± 0.4 nM, respectively, outperforming methoxy-substituted analogues . The target compound’s dichlorophenyl group may enhance hydrophobic binding to kinase active sites, similar to 77b .

Key Observations :

  • Halogenated derivatives (Cl, Br) generally require polar aprotic solvents (e.g., DMF) for recrystallization to achieve high purity .
  • Substituent bulkiness inversely correlates with yield; e.g., dichlorophenyl derivatives show lower yields (~56–65%) compared to mono-halogenated analogues .

Research Findings and Implications

Halogen Effects: Chlorine and fluorine substituents enhance bioactivity via electron-withdrawing effects and improved membrane permeability. For instance, 4-fluorophenyl groups in 5i (2,4-Cl2-phenyl) increase antiproliferative activity by 30% compared to non-fluorinated analogues . Bromine substitution, while structurally similar to chlorine, may reduce metabolic stability due to higher molecular weight .

Therapeutic Potential: The target compound’s dual halogenation (2,4-Cl2 and 4-F) positions it as a candidate for dual EGFR/VEGFR-2 inhibition, akin to 77b . Structural flexibility (e.g., pyrazole-thiazole linkage) allows for modular optimization against resistant cancer phenotypes .

Crystallographic Utility :

  • Isostructural compounds (e.g., 4 and 5) serve as models for structure-activity relationship (SAR) studies, enabling rational halogen substitution without altering crystallization protocols .

Biological Activity

The compound 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole has garnered attention in medicinal chemistry due to its diverse biological activities. This article focuses on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C18H11Cl2N3SC_{18}H_{11}Cl_2N_3S, which features a pyrazole ring and a thiazole moiety. The presence of the dichlorophenyl and fluorophenyl substituents contributes to its biological activity.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule demonstrated moderate antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It was found to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2 by such compounds can lead to reduced production of prostaglandins, thereby alleviating inflammation .

Cytotoxicity and Apoptosis Induction

In vitro studies indicated that this compound could induce apoptosis in cancer cell lines. For example, it was observed that treatment with related pyrazole derivatives increased levels of pro-apoptotic proteins like p53 and activated caspase-3 in MCF-7 breast cancer cells, suggesting a potential role in cancer therapy .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • COX Inhibition : The structure allows for effective binding to COX enzymes, thereby inhibiting their activity.
  • Apoptotic Pathways : The activation of apoptotic pathways is facilitated through the modulation of key signaling molecules involved in cell survival and death.

Case Studies

StudyFindingsReference
Study on Antimicrobial ActivityModerate activity against Staphylococcus aureus and E. coli; MIC = 250 μg/mL
Anti-inflammatory ResearchSignificant COX-2 inhibition observed
Cancer Cell Line StudyInduction of apoptosis in MCF-7 cells; increased p53 and caspase-3 levels

Q & A

Q. What are the optimal synthetic routes for preparing 2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of 2,4-dichlorophenyl hydrazine with a β-diketone or α,β-unsaturated ketone to form the pyrazole core.
  • Step 2 : Cyclocondensation of the pyrazole intermediate with a 4-fluorophenyl-substituted thioamide or thiourea derivative in the presence of iodine or bromine to form the thiazole ring.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or dioxane) yield high-purity product .
    Key validation : IR spectroscopy (C=N stretch at ~1610 cm⁻¹), ¹H-NMR (pyrazole CH at δ 3.0–5.9 ppm), and mass spectrometry (e.g., m/z 535 for brominated analogs) confirm structural integrity .

Q. How can spectroscopic methods distinguish this compound from structurally similar analogs?

  • ¹H-NMR : The pyrazole proton (CH) appears as a multiplet (δ 3.0–5.9 ppm), while the 4-fluorophenyl group shows characteristic splitting patterns (doublets at δ 6.9–8.3 ppm).
  • 19F-NMR : A singlet near δ -110 ppm confirms the para-fluorophenyl group.
  • MS : Fragmentation patterns (e.g., loss of Cl/F substituents) differentiate analogs with varying halogen substitutions .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2) with cisplatin as a positive control. Compound 16b (a structural analog) showed IC₅₀ values 30% lower than cisplatin .
  • Antimicrobial screening : Agar disc diffusion against S. aureus and E. coli; MIC determination via broth dilution .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 295 K.
  • Refinement : SHELXL (e.g., R factor < 0.05, wR₂ < 0.15) to model anisotropic displacement parameters and hydrogen bonding.
  • Validation : Check data-to-parameter ratios (>15:1) and mean σ(C–C) bond lengths (~0.004 Å) to avoid overfitting .
    Example : A related thiazole-pyrazole hybrid crystallized in the monoclinic space group P2₁/c with Z = 4, revealing a dihedral angle of 85° between the pyrazole and thiazole planes .

Q. What strategies address contradictory bioactivity data between in vitro and in vivo models?

  • Metabolic stability : Assess hepatic microsomal degradation (e.g., CYP450 isoforms) to identify labile functional groups.
  • Formulation optimization : Use PEGylated nanoparticles (prepared via ultrasonic techniques) to enhance bioavailability, as demonstrated for chlorinated thiazole analogs .
  • Dose-response recalibration : Adjust dosing intervals based on plasma half-life (e.g., celecoxib analogs required shorter intervals due to rapid clearance) .

Q. How can computational modeling guide structural optimization for target selectivity?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 3LN1) or carbonic anhydrase IX (PDB: 3IAI).
  • QSAR analysis : Correlate substituent electronegativity (e.g., Cl/F) with inhibitory potency. For example, trifluoromethyl groups enhance COX-2 binding by 40% compared to methyl .
  • MD simulations : Analyze ligand-protein stability over 100 ns trajectories to prioritize analogs with lower RMSD fluctuations (<2 Å) .

Q. What experimental and statistical methods validate crystallographic data quality?

  • Rigorous metrics : Ensure R₁ < 0.05, wR₂ < 0.15, and goodness-of-fit (GOF) ~1.0.
  • Twinned data handling : Use SHELXL’s TWIN/BASF commands for non-merohedral twinning.
  • Software cross-validation : Compare refinement results between SHELXL (for small molecules) and PHENIX (for macromolecules) to detect systematic errors .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Structural Analogues

ParameterValue (Compound 16b)Value (Celecoxib Analog)
Space groupP2₁/cP2₁2₁2₁
R factor0.0530.041
Dihedral angle (°)8578
Data-to-parameter ratio17.921.3
Reference

Q. Table 2. Cytotoxicity of Thiazole-Pyrazole Hybrids

CompoundHepG2 IC₅₀ (μM)Selectivity Index (vs. HEK293)
16b12.43.2
Cisplatin18.71.0
Reference

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.